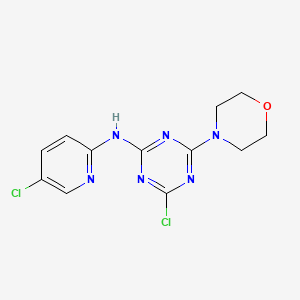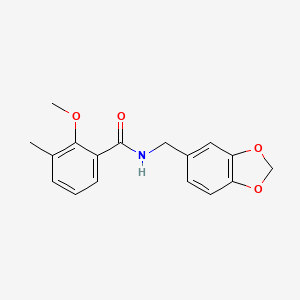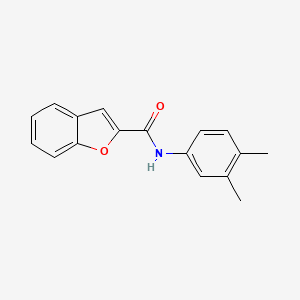
4-chloro-N-(5-chloro-2-pyridinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazine compounds involves reactions under specific conditions. A notable method for synthesizing triazine derivatives includes the reaction of 2,4,6-trichloro-1,3,5-triazine with amines and morpholine, leading to compounds with a planar triazine ring and morpholine in a chair conformation, highlighted by intermolecular hydrogen bonding in their crystal structure (Yi‐Ping Jiang et al., 2007). Additionally, microwave irradiation has been utilized for the rapid synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines from cyanoguanidine, aromatic aldehydes, and cyclic amines, demonstrating a versatile approach to triazine derivatives (A. Dolzhenko et al., 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on synthesizing derivatives and evaluating their chemical properties. For instance, studies on the synthesis of triazine derivatives highlight the compound's role in forming structures with potential biological activity. These studies involve creating various triazine derivatives, including those with morpholine components, which are explored for their antimicrobial activities and other biological properties (Bektaş et al., 2010), (Dolzhenko et al., 2021).
Applications in Material Science
The compound and its derivatives have been studied for their applications in material science, particularly in the synthesis of dyes and pigments for synthetic-polymer fibers. Such research involves the condensation of halogeno-naphthalic anhydride with cyclic secondary amines, producing derivatives that offer yellow to orange dyes with good coloration and fastness properties on polyester (Peters & Bide, 1985).
Biological Screening and Potential Medical Applications
Several studies have synthesized and screened various derivatives for their biological activities. This includes examining their potential vasodilation properties, antimicrobial activities, and enzyme inhibition capabilities. For example, derivatives have been evaluated for their vasodilation activity, indicating some compounds exhibit remarkable potency (Girgis et al., 2008), and for their enzyme inhibitory activity on soybean 15-lipoxygenase, suggesting specific derivatives as promising for further evaluation (Karimian et al., 2015).
Environmental Studies
Research has also focused on the environmental behavior of nitrogen compounds, including those related to the triazine structure, assessing their presence in surface waters and their removal during water treatment processes. Such studies are crucial for understanding the environmental impact and behavior of these compounds (Pietsch et al., 2001).
Propriétés
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N6O/c13-8-1-2-9(15-7-8)16-11-17-10(14)18-12(19-11)20-3-5-21-6-4-20/h1-2,7H,3-6H2,(H,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAILCIOXXILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=NC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)
![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)
